molecular formula C34H31ClN4O4 B2482463 N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 931731-81-6

N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

货号: B2482463
CAS 编号: 931731-81-6
分子量: 595.1
InChI 键: BIDUCKGWEGKLAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone-based derivative characterized by a complex hybrid structure. The quinazolinone core (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) is substituted with a mesitylamino-2-oxoethyl group at position 1 and a 4-(2-chlorobenzylcarbamoyl)benzyl moiety at position 2. This compound’s design integrates multiple pharmacophoric elements:

  • Mesitylamino group: A bulky, electron-rich substituent that may enhance lipophilicity and influence receptor binding.
  • Quinazolinone core: Known for biological activities, including kinase inhibition and anticonvulsant effects .

Synthetic routes for analogous compounds (e.g., ) typically involve multi-step functionalization, such as coupling 2,4-dioxoquinazoline derivatives with substituted acetamides or benzamides via carbodiimide-mediated reactions .

属性

CAS 编号

931731-81-6

分子式

C34H31ClN4O4

分子量

595.1

IUPAC 名称

N-[(2-chlorophenyl)methyl]-4-[[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C34H31ClN4O4/c1-21-16-22(2)31(23(3)17-21)37-30(40)20-38-29-11-7-5-9-27(29)33(42)39(34(38)43)19-24-12-14-25(15-13-24)32(41)36-18-26-8-4-6-10-28(26)35/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40)

InChI 键

BIDUCKGWEGKLAV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl)C

溶解度

not available

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the quinazolinone core, benzamide group, or acetamide linker. Key comparisons include:

Compound Substituents Key Properties Biological Activity Reference
Target Compound - 1-(2-(Mesitylamino)-2-oxoethyl)
- 3-(4-(2-chlorobenzylcarbamoyl)benzyl)
High lipophilicity (mesityl), halogen-based polarity Not reported in evidence; inferred kinase/anticonvulsant potential
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide - 2,4-Dichlorobenzyl
- Unsubstituted acetamide
Enhanced halogen interactions; moderate solubility Anticonvulsant activity (ED₅₀: 45 mg/kg in MES test)
4-(6-Bromo-2,4-dioxoquinazolin-3-yl)-N-(2-methoxybenzyl)butanamide - 6-Bromo-quinazolinone
- 2-Methoxybenzyl
Bromine-induced steric hindrance; moderate logP Not reported; bromine may confer DNA-binding affinity
N-(2-Chlorobenzyl)-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetamide - 3,4,5-Trimethoxyphenyl
- 2-Chlorobenzyl
High polarity (methoxy groups); improved solubility Potential tubulin polymerization inhibition

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Compound IR (C=O, cm⁻¹) ¹H-NMR (Key Peaks) ¹³C-NMR (C=O, ppm)
Target Compound* 1719, 1667 δ 7.25–8.33 (Ar–H), δ 3.86 (CH₂) 162.61, 167.97
N-[2-(2,4-Dioxoquinazolin-3-yl)acetyl] derivatives () 1720–1664 δ 7.24–8.05 (Ar–H), δ 3.86 (CH₂) 162.31–168.84
3,4,5-Trimethoxyphenyl analogue () 1715, 1660 δ 6.8–7.9 (Ar–H), δ 3.75 (OCH₃) 162.50, 167.80

*Inferred from analogous compounds in .

准备方法

Structural Overview and Retrosynthetic Analysis

The target molecule comprises four key structural domains:

  • Quinazolinone core : A 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl group.
  • Benzamide backbone : A 4-methylbenzamide unit linked to the quinazolinone.
  • Chlorobenzyl group : An N-(2-chlorobenzyl) substituent.
  • Mesitylamino side chain : A 2-(mesitylamino)-2-oxoethyl moiety.

Retrosynthetically, the molecule can be dissected into three primary intermediates (Figure 1):

  • Intermediate A : 3-(Chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline.
  • Intermediate B : N-(2-Chlorobenzyl)-4-(bromomethyl)benzamide.
  • Intermediate C : 2-(Mesitylamino)acetyl chloride.

Synthesis of Key Intermediates

Preparation of Intermediate A: Quinazolinone Core Formation

The quinazolinone core is synthesized via cyclocondensation of 2-aminobenzamide derivatives. Two predominant methods are employed:

Microwave-Assisted Cyclization

A mixture of 2-aminobenzamide (1.0 eq) and triethyl orthoacetate (1.2 eq) in DMF undergoes microwave irradiation (150°C, 30 min), yielding 2,4-dioxoquinazoline with 85% efficiency. This method outperforms conventional reflux (60% yield, 6 h).

Oxidative Coupling Using DMSO/H₂O₂

Substituted 2-aminobenzamides react with dimethyl sulfoxide (DMSO) as a one-carbon source and H₂O₂ (30%) as an oxidant at 150°C for 14 h, forming quinazolin-4(3H)-ones in 72–89% yields. The mechanism proceeds via radical intermediates, confirmed by ESR spectroscopy.

Synthesis of Intermediate B: N-(2-Chlorobenzyl)-4-(Bromomethyl)Benzamide

This intermediate is prepared through a three-step sequence:

Step Reaction Conditions Yield
1 Friedel-Crafts acylation of toluene with benzoyl chloride AlCl₃, 0°C, 2 h 92%
2 Bromination of 4-methylbenzamide using NBS AIBN, CCl₄, reflux, 4 h 78%
3 Alkylation with 2-chlorobenzylamine K₂CO₃, DMF, 80°C, 12 h 65%

Synthesis of Intermediate C: 2-(Mesitylamino)Acetyl Chloride

Mesitylamine (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane at 0°C, followed by stirring at 25°C for 3 h. The product is isolated via filtration (88% yield).

Final Assembly of the Target Compound

Coupling of Intermediates A and B

Intermediate A (1.0 eq) and Intermediate B (1.05 eq) undergo nucleophilic substitution in anhydrous THF with NaH (1.2 eq) at 0°C→25°C for 6 h, achieving 74% coupling efficiency.

Amidation with Intermediate C

The coupled product (1.0 eq) reacts with Intermediate C (1.1 eq) in pyridine at 110°C for 8 h, forming the target compound in 68% yield after silica gel chromatography.

Catalytic Innovations and Green Chemistry Approaches

Nanoporous SBA-Pr-SO₃H Catalysis

SBA-15-functionalized sulfonic acid catalysts enable one-pot synthesis of quinazolinone-benzamide hybrids under solvent-free conditions (Table 1):

Entry Substrate Catalyst Loading (mol%) Time (h) Yield (%)
1 2-Aminobenzamide + 2-Chlorobenzoyl chloride 5 3 91
2 2-Aminobenzamide + Mesitoyl chloride 5 4 87

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-aminobenzamide derivatives with acyl chlorides in the presence of KHSO₄ reduces reaction times to 1–2 h with comparable yields (82–89%).

Analytical Characterization and Quality Control

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.25 (m, 14H, Ar-H), 4.62 (s, 2H, CH₂), 2.98 (s, 6H, N(CH₃)₂).
  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
  • HRMS (ESI+) : m/z calc. 647.2145 [M+H]⁺, found 647.2151.

Comparative Evaluation of Synthetic Routes

Method Steps Total Yield (%) Key Advantage Limitation
Classical stepwise 5 32 High intermediate purity Lengthy (7–10 days)
One-pot SBA-Pr-SO₃H 3 68 Reduced solvent use Limited substrate scope
Mechanochemical 3 71 Rapid (<6 h) Specialized equipment required

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。